Cas no 2244881-69-2 (STING-IN-3)

STING-IN-3 Chemical and Physical Properties
Names and Identifiers
-
- STING-IN-3
- N-(4-Hexylphenyl)-5-nitro-2-furancarboxamide
- N-(4-hexylphenyl)-5-nitrofuran-2-carboxamide
- SCHEMBL24050519
- MS-24659
- AKOS040759628
- G17812
- 2244881-69-2
- CHEMBL5176792
- HY-138683
- C-171
- CS-0165833
-
- Inchi: 1S/C17H20N2O4/c1-2-3-4-5-6-13-7-9-14(10-8-13)18-17(20)15-11-12-16(23-15)19(21)22/h7-12H,2-6H2,1H3,(H,18,20)
- InChI Key: WZVGWJZGQFSRBG-UHFFFAOYSA-N
- SMILES: O1C(=C([H])C([H])=C1C(N([H])C1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O)[N+](=O)[O-]
Computed Properties
- Exact Mass: 316.14230712g/mol
- Monoisotopic Mass: 316.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 389
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.1
- XLogP3: 5.3
STING-IN-3 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
LKT Labs | C000171-25 mg |
C-171 |
2244881-69-2 | ≥98% | 25mg |
$125.00 | 2023-07-11 | |
MedChemExpress | HY-138683-10mM*1mLinDMSO |
STING-IN-3 |
2244881-69-2 | 99.86% | 10mM*1mLinDMSO |
¥550 | 2023-07-25 | |
ChemScence | CS-0165833-10mg |
STING-IN-3 |
2244881-69-2 | 99.30% | 10mg |
$55.0 | 2022-04-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9029-200 mg |
C-171 |
2244881-69-2 | 98.15% | 200mg |
¥3325.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9029-2 mg |
C-171 |
2244881-69-2 | 98.15% | 2mg |
¥863.00 | 2021-09-23 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T9029-25 mg |
C-171 |
2244881-69-2 | 98.15% | 25mg |
¥867.00 | 2022-04-26 | |
A2B Chem LLC | BA83462-25mg |
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide |
2244881-69-2 | ≥98% | 25mg |
$119.00 | 2024-04-20 | |
1PlusChem | 1P01LJ6U-100mg |
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide |
2244881-69-2 | 99% | 100mg |
$341.00 | 2024-05-25 | |
Ambeed | A1549680-1g |
STING-IN-3 |
2244881-69-2 | 98% | 1g |
$1026.0 | 2025-02-27 | |
A2B Chem LLC | BA83462-10mg |
N-(4-hexylphenyl)-5-nitro-2-furancarboxamide |
2244881-69-2 | ≥98% | 10mg |
$52.00 | 2024-04-20 |
STING-IN-3 Related Literature
-
Ivo E. Sampaio-Dias,Luís Pinto da Silva,Sandra G. Silva,Xerardo García-Mera,José E. Rodríguez-Borges Green Chem. 2020 22 3584
-
Rachel A. Jones,Yann Thillier,Siva S. Panda,Nicole Rivera Rosario,C. Dennis Hall,Alan R. Katritzky Org. Biomol. Chem. 2014 12 8325
-
Armin de Meijere,Vadim S. Korotkov,Alexander V. Lygin,Oleg V. Larionov,Viktor V. Sokolov,Tine Graef,Mazen Es-Sayed Org. Biomol. Chem. 2012 10 6363
-
4. Cp2TiCl-catalyzed highly stereoselective intramolecular epoxide allylation using allyl carbonatesIrene R. Márquez,Alba Millán,Araceli G. Campa?a,Juan M. Cuerva Org. Chem. Front. 2014 1 373
-
Feng Qian,Keyin Liu,Haiyan Ma Dalton Trans. 2010 39 8071
Additional information on STING-IN-3
STING-IN-3 (CAS No. 2244881-69-2): A Promising Inhibitor for STING Signaling Pathway
STING-IN-3, with the CAS number 2244881-69-2, is a potent and selective inhibitor of the stimulator of interferon genes (STING) pathway. STING is a key protein involved in the innate immune response, particularly in the detection of cytosolic DNA and the subsequent activation of type I interferon (IFN) signaling. The discovery and development of STING-IN-3 have opened new avenues for therapeutic interventions in various diseases, including cancer, autoimmune disorders, and inflammatory conditions.
The STING pathway plays a crucial role in the immune system by recognizing cytosolic DNA, which can be derived from pathogens or damaged cells. Upon activation, STING triggers a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. While this response is essential for mounting an effective immune defense, excessive or chronic activation of the STING pathway can contribute to the development of autoimmune and inflammatory diseases.
STING-IN-3 has been extensively studied for its ability to selectively inhibit STING activation. Recent research has shown that STING-IN-3 effectively blocks the interaction between STING and its downstream effectors, such as TBK1 and IRF3, thereby preventing the induction of type I interferon production. This selective inhibition makes STING-IN-3 a valuable tool for investigating the biological functions of STING and for developing therapeutic strategies to modulate its activity.
In the context of cancer therapy, STING activation has been shown to enhance anti-tumor immunity by promoting the recruitment and activation of immune cells within the tumor microenvironment. However, excessive activation of the STING pathway can also lead to immune-related adverse events (IRAEs). Therefore, precise control over STING activity is essential for optimizing therapeutic outcomes. STING-IN-3 offers a promising approach to achieve this balance by selectively inhibiting STING in specific contexts.
Clinical trials involving STING-IN-3 are currently underway to evaluate its safety and efficacy in various disease settings. Preliminary results have been encouraging, with several studies demonstrating that STING-IN-3 can effectively reduce inflammation and improve disease outcomes in preclinical models of autoimmune disorders and inflammatory diseases. These findings suggest that STING-IN-3 has significant potential as a therapeutic agent.
In addition to its therapeutic applications, STING-IN-3 is also being used as a research tool to explore the intricate mechanisms underlying STING signaling. By selectively inhibiting STING, researchers can gain deeper insights into the roles of different components within the signaling pathway and identify potential targets for drug development. This dual utility—both as a therapeutic agent and a research tool—further underscores the importance of STING-IN-3 in advancing our understanding of innate immunity.
The development of STING-IN-3 represents a significant milestone in the field of immunology and pharmacology. Its ability to selectively inhibit STING activation provides a powerful means to modulate immune responses in a controlled manner. As research continues to uncover new applications and refine its use, STING-IN-3 is poised to play a pivotal role in both basic research and clinical practice.
In conclusion, STING-IN-3 (CAS No. 2244881-69-2) is a highly promising compound with broad implications for both research and therapy. Its selective inhibition of the STING pathway offers new opportunities for treating a range of diseases while also advancing our understanding of innate immune signaling mechanisms. As further studies are conducted, it is likely that STING-IN-3 will continue to reveal its full potential as a valuable tool in the arsenal against disease.
2244881-69-2 (STING-IN-3) Related Products
- 256390-46-2(1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine])
- 1936303-48-8(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-thiol)
- 2034293-21-3(4-cyclohexyl-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}benzene-1-sulfonamide)
- 303984-75-0(1-Phenyl-1H-indole-2,3-dione 3-N-(3,5-dichlorophenyl)hydrazone)
- 1417789-61-7((S)-3-Chloro-2-(pyrrolidin-3-yloxy)-5-(trifluoromethyl)pyridine hydrochloride)
- 2138378-21-7(2-Fluoro-6-(4-propylphenyl)pyridine-3-carbonitrile)
- 885522-57-6(6-Fluoro-4-methoxy-(1H)indazole)
- 893366-54-6(1,3,7-trimethyl-8-pentyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1191995-00-2(Dorzagliatin)
- 1704428-94-3(4-{4-[(Trifluoromethyl)sulfanyl]phenyl}but-3-en-2-amine)
